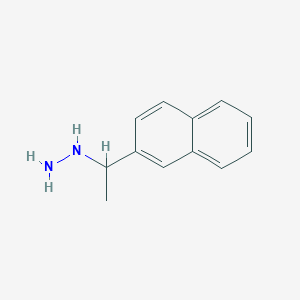
(1-(Naphthalen-2-yl)ethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Naphthalen-2-yl)ethyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring through an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Naphthalen-2-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the reaction of 2-naphthyl ethyl ketone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C12H10COCH3+N2H4⋅H2O→C12H14N2+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
化学反応の分析
Types of Reactions
(1-(Naphthalen-2-yl)ethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted naphthalene derivatives.
科学的研究の応用
(1-(Naphthalen-2-yl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1-(Naphthalen-2-yl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- (1-Naphthylmethyl)hydrazine
- (2-Naphthylmethyl)hydrazine
- (1-Naphthyl)hydrazine
Uniqueness
(1-(Naphthalen-2-yl)ethyl)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl linkage to the naphthalene ring differentiates it from other naphthyl hydrazine derivatives, potentially leading to unique reactivity and applications.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-naphthalen-2-ylethylhydrazine |
InChI |
InChI=1S/C12H14N2/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,14H,13H2,1H3 |
InChIキー |
PMPUYARBIPHGKK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


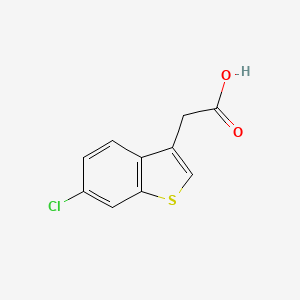

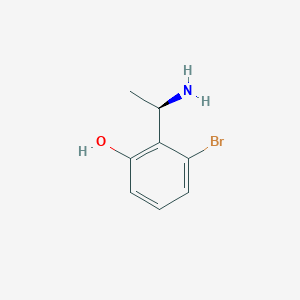
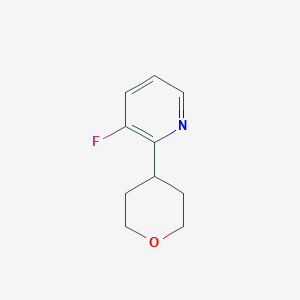
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
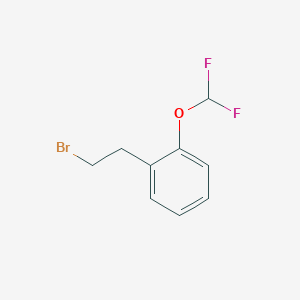
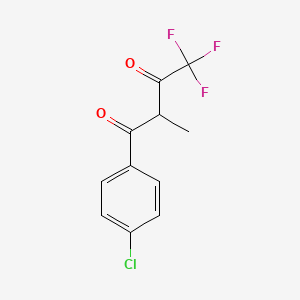
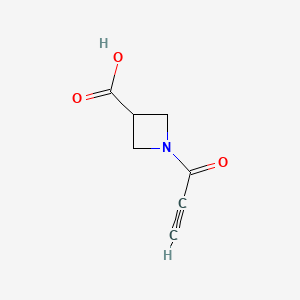

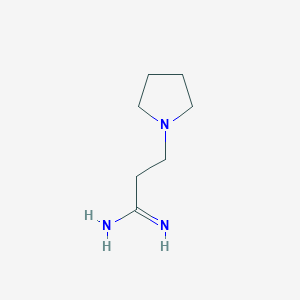
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

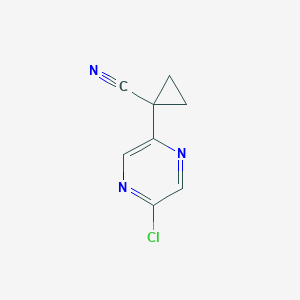
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
